molecular formula C8H16O B094675 2-Butyltetrahydrofuran CAS No. 1004-29-1

2-Butyltetrahydrofuran

Cat. No. B094675
CAS RN: 1004-29-1
M. Wt: 128.21 g/mol
InChI Key: GBOMEIMCQWMHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyltetrahydrofuran is an alkyltetrahydrofuran . It has a molecular formula of C8H16O and a molecular weight of 128.2120 .


Synthesis Analysis

The synthesis of 2-Butyltetrahydrofuran can be achieved through a continuous flow process from renewable resources. In a two-step approach, lignocellulose-derived furfuralacetone is first hydrogenated and then deoxygenated over commercial catalysts to form the desired product .


Molecular Structure Analysis

The molecular structure of 2-Butyltetrahydrofuran consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 .


Chemical Reactions Analysis

In the synthesis process of 2-Butyltetrahydrofuran, lignocellulose-derived furfuralacetone undergoes hydrogenation and deoxygenation over commercial catalysts .


Physical And Chemical Properties Analysis

2-Butyltetrahydrofuran has a density of 0.9±0.1 g/cm3, a boiling point of 158.7±8.0 °C at 760 mmHg, and a vapour pressure of 3.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 37.9±3.0 kJ/mol, a flash point of 40.5±15.3 °C, and an index of refraction of 1.428 .

Scientific Research Applications

  • Biofuel Research : 2-BTHF is explored as a novel lignocellulosic biofuel. Studies include experimental and numerical analyses of its combustion properties, such as laminar burning velocities and ignition delay times. This research aids in understanding the fuel ignition characteristics of 2-BTHF and its comparison with other hydrocarbons (Cai et al., 2017).

  • Organic Chemistry : Research in organic chemistry involves the conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process is significant for producing important solvents and chemicals from biomass-derived compounds (Liu et al., 2020).

  • Spectroscopic Studies : Perfluoro-2-butyltetrahydrofuran has been used in spectroscopic studies of cations at low temperatures. It forms a clear glass at 77 K, suitable for the radiolytic generation and spectroscopic analysis of cations (Shoute & Mittal, 1989).

  • Solvent Applications : 2-Methyltetrahydrofuran (a derivative of 2-BTHF) is used as a solvent in various organometallic and biphasic reactions. It's an environmentally friendly alternative with broad applications in organic and organometallic chemistry (Aycock, 2007).

  • Catalysis and Hydrodeoxygenation : Studies on the catalytic hydrodeoxygenation of 2-methyltetrahydrofuran over Ni2P/SiO2 catalysts reveal insights into the reaction mechanisms and pathways, with potential applications in fuel processing and chemical synthesis (Cho et al., 2014).

  • Lithiation Reactions : The compound is involved in lithiation reactions, offering new pathways for the synthesis of organic derivatives and intermediates (Mansueto et al., 2013).

  • Biocatalysis : Its derivatives, like 2-methyltetrahydrofuran, are used in enzyme-mediated synthesis processes, such as the production of phosphatidylserine, showcasing its potential in biosynthesis and green chemistry applications (Duan & Hu, 2013).

  • Green Chemistry and Biocatalysis : Biomass-derived 2-methyltetrahydrofuran serves as a promising medium for biocatalysis, particularly in the regioselective acylation of nucleosides, indicating its potential in sustainable and greener biocatalytic processes (Gao et al., 2012).

Safety And Hazards

2-Butyltetrahydrofuran is classified as a flammable liquid (Category 2), and it may cause respiratory irritation, drowsiness or dizziness. It is also suspected of causing cancer .

Future Directions

The future directions for 2-Butyltetrahydrofuran are primarily focused on its potential as a biofuel. The first continuous flow process to produce this tailored biofuel from renewable resources has been presented, and it shows promise for further development .

properties

IUPAC Name

2-butyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOMEIMCQWMHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862511
Record name 2-Butyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyltetrahydrofuran

CAS RN

1004-29-1
Record name 2-Butyltetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyltetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyltetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyltetrahydrofuran
Reactant of Route 2
2-Butyltetrahydrofuran
Reactant of Route 3
Reactant of Route 3
2-Butyltetrahydrofuran
Reactant of Route 4
Reactant of Route 4
2-Butyltetrahydrofuran
Reactant of Route 5
Reactant of Route 5
2-Butyltetrahydrofuran
Reactant of Route 6
Reactant of Route 6
2-Butyltetrahydrofuran

Citations

For This Compound
424
Citations
M Strohmann, A Bordet, AJ Vorholt, W Leitner - Green Chemistry, 2019 - pubs.rsc.org
… flow process to produce the tailored biofuel 2-butyltetrahydrofuran from renewable resources. In a … to yield the desired 2-butyltetrahydrofuran in a high yield directly from furfuralacetone. …
Number of citations: 14 pubs.rsc.org
L Cai, H Minwegen, J Beeckmann, U Burke… - Combustion and …, 2017 - Elsevier
… The combustion characteristics of 2-butyltetrahydrofuran were investigated in this study. A spherical combustion vessel was employed to determine the laminar flame speeds. Ignition …
Number of citations: 26 www.sciencedirect.com
RM Yarrington, WB Kay - Journal of Chemical and Engineering …, 1960 - ACS Publications
… This article presents the thermodynamic properties of an important cyclicether, perfluoro2-butyltetrahydrofuran. … for samples and the analysis of perfluoro-2-butyltetrahydrofuran. …
Number of citations: 21 pubs.acs.org
N Inagaki, S Tasaka, T Murata - Journal of applied polymer …, 1989 - Wiley Online Library
Plasma polymer films prepared from perfluoro‐2‐butyltetrahydrofuran (PFBTHF) and perfluorobenzene (PFB) were investigated by elemental analysis, infrared spectroscopy, and ESCA…
Number of citations: 7 onlinelibrary.wiley.com
S Huang, A Tuinman - Organic mass spectrometry, 1990 - Wiley Online Library
High‐energy collision‐activated dissociation in connection with mass‐analyzed ion kinetic energy spectrometry (CAD/MIKES) was employed to probe the structures of some ions …
LCT Shoute, JP Mittal - Spectrochimica Acta Part A: Molecular …, 1989 - Elsevier
Perfluoro-2-butyltetrahydrofuran forms a clear glass at 77 K which is transparent from 220 to 2600 nm. The absorption spectrum obtained on gamma radiolysis of a pure FTHF matrix at …
Number of citations: 3 www.sciencedirect.com
KS Ravikumar, F Barbier, JP Bégué, D Bonnet-Delpon - Tetrahedron, 1998 - Elsevier
… /pivalaldehyde as an oxidant in perfluoro-2-butyltetrahydrofuran. Various types of olefins, … in their reactivity in fluorous solvents such as perfluoro-2-butyltetrahydrofuran and 1,1,1,3,3,…
Number of citations: 80 www.sciencedirect.com
S Wu, KL Tay, W Yu, Q Lin, H Li, F Zhao, W Yang - Fuel, 2020 - Elsevier
This work presents a compact and robust chemical reaction mechanism for modeling the combustion of saturated furans including tetrahydrofuran, 2-methyltetrahydrofuran and 2-…
Number of citations: 9 www.sciencedirect.com
F Mikes, H Teng, G Kostov, B Ameduri… - Journal of Polymer …, 2009 - Wiley Online Library
… The copolymers obtained were soluble in HFB and perfluoro-2-butyltetrahydrofuran, with T g in the range of 84–145 C depending on the copolymer composition. The films of the …
Number of citations: 21 onlinelibrary.wiley.com
A Chareton, A Valtz, S Laugier, D Richon… - Journal of Chemical …, 1990 - ACS Publications
… trichlorofluoromethane (2) at four temperatures and dichlorotetrafluoroethane-perfluoro-2-butyltetrahydrofuran at two temperatures. Figures 3 and 4 represent saturated liquid molar …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.